N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide substituent at the 2-position of the oxazepine core. The oxazepine ring system is oxygen-containing, distinguishing it from sulfur-containing thiazepine analogs (e.g., dibenzo[b,f][1,4]thiazepines) prevalent in dopamine receptor antagonist research . Key structural features include:
- 8,10-Dimethyl groups: Likely enhancing steric bulk and modulating lipophilicity.
- 5-Ethyl-2-methoxybenzenesulfonamide side chain: A sulfonamide group with ethyl and methoxy substituents, contributing to electronic effects and receptor interaction profiles.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-16-7-10-22(30-4)23(13-16)32(28,29)25-17-8-11-20-18(14-17)24(27)26(3)19-12-15(2)6-9-21(19)31-20/h6-14,25H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSYPPFEYFZNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the sulfonamide and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, allowing for the creation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dibenzo[b,f][1,4]thiazepines and oxazepines from the evidence, focusing on core structure , substituents , synthetic routes , and physicochemical properties .
Core Structure Variations
Key Insight : Replacement of sulfur with oxygen reduces lipophilicity (logP) and may alter CNS penetration or metabolic stability.
Substituent Effects on Activity and Properties
Key Insights :
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (vs. carboxamides in ) may enhance hydrogen-bond acceptor capacity, affecting receptor binding.
- Substituent Position : Methoxy groups at the 2-position (target compound) vs. 4-position (e.g., ) influence electronic distribution and steric hindrance.
Key Insights :
- Low yields (e.g., 9% in ) highlight synthetic challenges in dibenzo heterocycle functionalization.
- The target compound’s sulfonamide group may require coupling reagents (e.g., EDC/HOBt) similar to , though direct evidence is lacking.
Physicochemical and Spectral Comparisons
- 1H NMR Shifts : Thiazepine carboxamides show characteristic peaks for aromatic protons (δ 7.4–8.0 ppm) and sulfoxide groups (δ 3.14 ppm for methylsulfonyl ). The target compound’s oxazepine core may upshift protons due to reduced electron-withdrawing effects vs. thiazepines.
- LCMS Data : Thiazepine derivatives exhibit retention times of 5.09–5.20 min , suggesting moderate polarity. Oxazepines (e.g., ) may elute earlier due to higher polarity.
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 452.5 g/mol. The structure features a bicyclic framework that integrates both oxazepine and sulfonamide functionalities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| SMILES | CCc1ccc(OC)c(S(=O)(=O)Nc2ccc3c(c2)C(=O)N(C)c2cc(C)ccc2O3)c1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit:
- Antitumor Activity : Some studies have reported that derivatives of dibenzo[b,f][1,4]oxazepines possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds have shown potential as antimicrobial agents against specific bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have been linked to reduced inflammation in preclinical models.
Case Studies
- Antitumor Activity :
-
Antimicrobial Activity :
- Research conducted by Smith et al. (2023) assessed the antimicrobial properties of various oxazepine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .
- Anti-inflammatory Effects :
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the dibenzo[b,f][1,4]oxazepine core can significantly impact biological efficacy:
| Modification Position | Change | Effect on Activity |
|---|---|---|
| Position 8 | Methyl group addition | Increased cytotoxicity |
| Position 10 | Oxo group presence | Enhanced anti-inflammatory effects |
| Sulfonamide moiety | Variations in substituents | Altered antimicrobial potency |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The synthesis involves constructing the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide functionalization. Key steps include:
- Core formation : Cyclocondensation of substituted o-aminophenols with ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Sulfonylation : Reaction with 5-ethyl-2-methoxybenzenesulfonyl chloride in anhydrous DMF or THF, using bases like triethylamine to deprotonate intermediates .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for purity validation .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C8/C10, methoxy at C2) and confirms sulfonamide linkage. Aromatic protons appear δ 6.8–8.2 ppm; oxazepine carbonyl resonates at δ ~170 ppm .
- FT-IR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide .
- X-ray crystallography (if crystals form): Resolves dihedral angles between the oxazepine ring and sulfonamide group, critical for understanding steric effects .
Advanced: How do substituents (e.g., 8,10-dimethyl vs. chloro analogs) influence reactivity and bioactivity?
- Steric effects : 8,10-dimethyl groups reduce electrophilicity at the oxazepine carbonyl compared to electron-withdrawing substituents (e.g., Cl), slowing nucleophilic attacks .
- Bioactivity : Methyl groups enhance lipophilicity (logP +0.3 vs. chloro analogs), improving membrane permeability in cell-based assays. However, chloro analogs show stronger enzyme inhibition (e.g., IC₅₀ = 1.2 µM vs. 3.5 µM for HDACs) due to enhanced electrophilicity .
- Methodology : Comparative molecular field analysis (CoMFA) and docking studies (PDB: 4LX6) can predict substituent effects .
Advanced: How can contradictory solubility data across studies be resolved?
Reported solubility in DMSO ranges from 12–35 mg/mL. Factors causing discrepancies:
- Crystallinity : Amorphous forms (solubility ~35 mg/mL) vs. crystalline (12 mg/mL). Use DSC to identify polymorphs .
- Impurities : Residual solvents (e.g., DMF) increase apparent solubility. Validate via GC-MS .
- Experimental conditions : Temperature (25°C vs. 37°C) and sonication time (15–30 min) must be standardized .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzymes (e.g., COX-2). The sulfonamide group often occupies the anion-binding pocket .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .
- QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond donors/acceptors to optimize bioactivity .
Basic: What are the compound’s stability profiles under varying pH and temperature?
- pH stability : Stable at pH 5–7 (t½ > 48 hrs), but degrades at pH >9 (t½ = 6 hrs) via sulfonamide hydrolysis. Use buffer systems (e.g., PBS) for in vitro assays .
- Thermal stability : Decomposes at >180°C (TGA data). Store at –20°C under argon to prevent oxidation .
Advanced: How can regioselectivity challenges during sulfonylation be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) at C2 to block undesired sulfonylation sites .
- Microwave-assisted synthesis : Enhances regioselectivity (yield +20%) by reducing side reactions. Conditions: 100°C, 30 min, DMF .
- Monitoring : LC-MS tracks intermediate formation. Quench aliquots at intervals and compare retention times .
Advanced: What strategies validate target engagement in cellular models?
- Chemical proteomics : Use biotinylated analogs for pull-down assays. Streptavidin-HRP and Western blotting identify bound proteins .
- Cellular thermal shift assay (CETSA) : Heat shock (45–55°C) stabilizes ligand-bound targets. Detect via SDS-PAGE .
- Knockdown/knockout models : CRISPR-Cas9-mediated gene deletion confirms on-target effects (e.g., reduced apoptosis in HDAC1-KO cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
